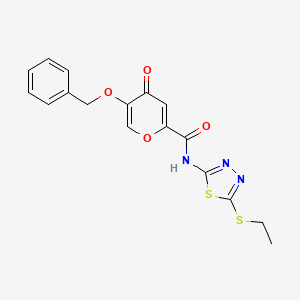
5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that combines a pyran ring with a thiadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- A benzyloxy group
- An ethylthio substituent on the thiadiazole ring
- A pyran ring with a carboxamide functional group
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to antimicrobial or anticancer effects.
- Receptor Modulation : It may also interact with various receptors, altering cellular signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effective inhibition against a range of bacterial and fungal pathogens.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 12.5 | E. coli |
| Similar Thiadiazole Derivative | 10.0 | S. aureus |
| Similar Thiadiazole Derivative | 15.0 | C. albicans |
These results indicate that compounds with similar structures can effectively combat various pathogens, suggesting potential therapeutic applications in treating infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that the compound can induce apoptosis in cancer cells by modulating key signaling pathways.
Case Study:
In one study, the compound was tested against human breast cancer cell lines (MCF-7). The results showed:
- IC50 Value : 20 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in early apoptotic cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thiadiazole ring via cyclization.
- Introduction of ethylthio and benzyloxy groups through nucleophilic substitution reactions.
- Final coupling to form the complete carboxamide structure.
Comparative Studies
Comparative studies with other thiadiazole derivatives reveal that modifications on the benzene ring significantly affect biological activity. For instance, electron-withdrawing groups enhance antimicrobial efficacy while certain substitutions may reduce anticancer activity.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-2-25-17-20-19-16(26-17)18-15(22)13-8-12(21)14(10-24-13)23-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFOJVINZVUROP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














